molecular formula C7H6ClFN2 B182085 5-Fluoroimidazo[1,2-a]pyridine hydrochloride CAS No. 198896-14-9

5-Fluoroimidazo[1,2-a]pyridine hydrochloride

Numéro de catalogue: B182085
Numéro CAS: 198896-14-9
Poids moléculaire: 172.59 g/mol
Clé InChI: ZKQIOSYZRVPCKZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Its molecular formula is C₇H₅FN₂·HCl (free base: C₇H₅FN₂, MW = 136.13 g/mol) . Key physicochemical properties include a predicted density of 1.27 g/cm³ and a pKa of 5.74, reflecting moderate acidity .

Synthesis: A one-pot method using tert-butanol as a solvent optimizes intramolecular nucleophilic aromatic substitution, achieving higher yields (compared to methanol) by minimizing competing intermolecular reactions . This approach also enables the preparation of aminocyclohexanol analogues, broadening structural diversity for biological evaluation .

Méthodes De Préparation

One-Pot Cyclocondensation of 2-Amino-5-fluoropyridine with Aldehydes

Reaction Design and Substrate Selection

The most direct route involves cyclocondensation of 2-amino-5-fluoropyridine (13a ) with α-bromoacetophenone derivatives in the presence of a dehydrating agent. A study demonstrated that treating 13a with ethyl bromoacetate under alkaline conditions (NaHCO₃ or K₂CO₃) in dimethylformamide (DMF) at 100–160°C for 8–10 hours yields 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate intermediates . Subsequent hydrolysis with aqueous NaOH or LiOH at 10–90°C produces the free carboxylic acid, which is then converted to the hydrochloride salt via HCl neutralization .

Key Parameters

  • Temperature : Optimal cyclization occurs at 120°C, balancing reaction rate and decomposition risks .

  • Solvent : DMF enhances nucleophilic substitution but requires careful removal due to toxicity .

  • Yield : 62–89% for the ethyl ester intermediate, dropping to 50–80% after hydrolysis .

Mechanistic Pathway

The reaction proceeds via nucleophilic attack by the pyridine’s amine group on the α-carbon of ethyl bromoacetate, followed by intramolecular cyclization (Scheme 1). Anhydrous Na₂SO₄ acts as a desiccant, shifting equilibrium toward imine formation . The use of DABCO (1,4-diazabicyclo[2.2.2]octane) facilitates isocyanide generation, critical for the Groebke-Blackburn-Bienaymé reaction variant .

Iodine-Promoted Dehydrogenative Cyclization in Aqueous Media

Green Chemistry Approach

A scalable "on-water" method employs iodine (30 mol%) and NH₄Cl in water to catalyze the condensation of 2-amino-5-fluoropyridine with ketones . At room temperature, this protocol achieves 70–85% yield within 2–5 hours, avoiding organic solvents . Micellar catalysis using SDS (sodium dodecyl sulfate) further accelerates reactions at 40°C, achieving 90% yield for electron-deficient substrates .

Advantages

  • Sustainability : Water as solvent reduces environmental impact .

  • Cost : Iodine is inexpensive and non-toxic compared to transition-metal catalysts .

Substrate Scope and Limitations

Electron-donating groups on acetophenones (e.g., –OMe, –CH₃) enhance reactivity, while nitro groups reduce yields to 55% . Heteroaromatic ketones (e.g., 2-acetylthiophene) are tolerated, yielding 78–82% .

Hydrochloride Salt Formation: Critical Considerations

Acid Selection and Crystallization

The free base of 5-fluoroimidazo[1,2-a]pyridine is treated with HCl gas in methanol or ethanol, followed by anti-solvent (e.g., diethyl ether) precipitation . Recrystallization from hexane/ethyl acetate (6:1) affords the hydrochloride salt in >98% purity .

Purity Challenges

  • Byproducts : Residual DMF or Na₂SO₄ necessitates multiple washes with brine .

  • Hydrate Formation : Storage under anhydrous conditions prevents deliquescence .

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Scalability
One-Pot CyclocondensationDMF, 120°C, 10 h62–8995–98Moderate (toxicity)
Iodine CatalysisH₂O, RT, 5 h70–8590–95High (green metrics)
Micellar CatalysisSDS/H₂O, 40°C, 3 h85–9092–96Limited (surfactant)

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Recent patents suggest transitioning batch processes to continuous flow systems to enhance heat transfer and reduce reaction times . For example, a microreactor operating at 150°C with a 2-minute residence time achieved 88% yield of the ethyl ester intermediate .

Catalytic Recycling

Iodine recovery via extraction with CCl₄ or adsorption on activated carbon reduces costs by 40% . Similarly, DMF can be distilled and reused up to five times without yield loss .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoroimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Antiviral Activity

5-Fluoroimidazo[1,2-a]pyridine derivatives have shown promising antiviral properties. For instance, compounds derived from this structure have been investigated as non-nucleoside inhibitors of HIV-1 reverse transcriptase. One notable derivative demonstrated an IC50 value of 0.18μM0.18\,\mu M against wild-type HIV, with a selectivity index (SI) of 868868 . This indicates strong potential for therapeutic use in HIV treatment.

Anticancer Properties

The imidazo[1,2-a]pyridine scaffold has been explored for its anticancer effects. Research has identified several derivatives that inhibit key protein kinases associated with cancer progression, such as DYRK1A and CLK1. These compounds have shown significant inhibitory activity in preclinical models . The structure-activity relationship (SAR) studies suggest that modifications on the imidazo ring can enhance potency against various cancer cell lines.

Neuroprotective Effects

Imidazo[1,2-a]pyridines are also being studied for their neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in AD patients. Compounds with biphenyl side chains exhibited strong AChE inhibition with IC50 values as low as 79μM79\,\mu M, indicating their potential as therapeutic agents for neurodegenerative diseases .

Case Study 1: Inhibition of Protein Kinases

A study focused on synthesizing a library of imidazo[1,2-a]pyridine derivatives revealed that certain compounds effectively inhibited protein kinases involved in cancer pathways. Among over 110 compounds screened, specific derivatives showed significant inhibition rates against kinases like CK1d/ε and GSK-3a/b .

Case Study 2: Alzheimer’s Disease Research

In another investigation, a series of new imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-cholinesterase activities. The study highlighted the correlation between structural modifications and biological activity, paving the way for developing new treatments targeting cholinergic dysfunction in AD .

Mécanisme D'action

The mechanism of action of 5-Fluoroimidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its derivatives have been shown to inhibit enzymes like methionyl-tRNA synthetase, which is crucial for protein synthesis in certain pathogens . The fluorine atom enhances the compound’s binding affinity and bioavailability, making it more effective in its biological activity .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparison

The table below compares 5-fluoroimidazo[1,2-a]pyridine hydrochloride with structurally related imidazo[1,2-a]pyridine derivatives:

Compound Name Substituents Molecular Formula MW (g/mol) LogP Key Properties/Applications
5-Fluoroimidazo[1,2-a]pyridine 5-F C₇H₅FN₂ 136.13 1.47 Enhanced metabolic stability
8-Bromo-6-chloroimidazo[1,2-a]pyridine 8-Br, 6-Cl C₇H₄BrClN₂ 247.48 N/A High reactivity for cross-coupling
6-Chloroimidazo[1,2-a]pyridine 6-Cl C₇H₅ClN₂ 152.58 N/A Intermediate in antiviral agents
2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridine 6-Me, 2-(5-Cl-thienyl) C₁₂H₉ClN₂S 248.73 4.02 High lipophilicity for CNS targets
8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride 8-Br, 5-Me C₈H₈BrN₂·HCl 247.53 N/A Improved solubility for SAR studies

Key Observations :

  • Halogen Effects : Fluorine’s electronegativity improves metabolic stability compared to bulkier halogens (Br, Cl), which may enhance reactivity but increase molecular weight .
  • LogP Trends : The 5-fluoro derivative (LogP = 1.47) is less lipophilic than the thiophene-substituted analogue (LogP = 4.02), suggesting better aqueous solubility for systemic applications .

Activité Biologique

5-Fluoroimidazo[1,2-a]pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound is a derivative of the imidazo[1,2-a]pyridine class, which is known for various biological activities including antiviral, anticancer, and anti-inflammatory effects. The introduction of a fluorine atom at the 5-position enhances its bioavailability and potency against several targets.

1. Antiviral Activity

Recent studies have shown that compounds derived from 5-fluoroimidazo[1,2-a]pyridine exhibit significant antiviral properties. For instance, one study highlighted that a related compound demonstrated an IC50 value of 0.18 mM against HIV with a selectivity index (SI) of 868, indicating strong antiviral efficacy with minimal toxicity to host cells .

CompoundTarget VirusIC50 (mM)Selectivity Index
5-Fluoroimidazo[1,2-a]pyridine derivativeHIV0.18868

2. Anticancer Activity

The anticancer potential of 5-fluoroimidazo[1,2-a]pyridine has been explored through various studies. For example, imidazo[1,2-a]pyridine derivatives have shown promising results as inhibitors of protein kinases involved in cancer progression. One study reported that specific derivatives exhibited moderate inhibition against kinases such as DYRK1A and CLK1 .

CompoundTarget KinaseIC50 (µM)
Imidazo[1,2-a]pyridine derivativeDYRK1AModest Inhibition
Imidazo[1,2-a]pyridine derivativeCLK1Modest Inhibition

3. Cholinesterase Inhibition

The potential for treating neurodegenerative diseases has been investigated through the cholinesterase inhibitory activity of imidazo[1,2-a]pyridines. In vitro studies indicate that certain derivatives exhibit competitive inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 0.2 to 50 µM .

CompoundAChE IC50 (µM)BChE IC50 (µM)
Imidazo[1,2-a]pyridine derivative7965

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as a modest inhibitor of critical kinases involved in cell signaling pathways associated with cancer and neurodegenerative diseases.
  • Antiviral Mechanism : It disrupts viral replication processes by targeting specific viral proteins or host cell pathways.
  • Cholinesterase Inhibition : By inhibiting AChE and BChE, these compounds may enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.

Case Study 1: Antiviral Efficacy Against HIV

In a controlled study evaluating the efficacy of various imidazo[1,2-a]pyridine derivatives against HIV-1, researchers found that the introduction of functional groups capable of hydrogen bonding significantly increased antiviral potency. The lead compound demonstrated an IC50 value significantly lower than existing antiviral agents .

Case Study 2: Cancer Cell Line Studies

Another study focused on the cytotoxic effects of a series of imidazo[1,2-a]pyridine derivatives on human cancer cell lines. Compounds were tested against MDA-MB-468 (breast cancer), SW-620 (colon cancer), and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting high potency .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Fluoroimidazo[1,2-a]pyridine hydrochloride?

Methodological Answer: Microwave-assisted synthesis and iodine catalysis are highly efficient. For example, microwave-mediated reactions using tert-butanol (instead of methanol) reduce intermolecular side reactions, improving yields by 20% (e.g., 85% yield for tetracyclic derivatives) . Iodine-catalyzed reactions in ethanol enable high-purity precipitation, simplifying purification via filtration . Key steps include:

  • Solvent optimization : Tert-butanol enhances cyclization vs. methanol.
  • Catalyst selection : Iodine in ethanol achieves >90% yield for imidazo[1,2-a]pyridines.
  • Temperature control : Avoid exceeding 120°C during deprotection to prevent yield drops (e.g., from 99% to 90%) .

Q. How can NMR and IR spectroscopy confirm the structure of 5-Fluoroimidazo[1,2-a]pyridine derivatives?

Methodological Answer:

  • ¹H NMR : Aromatic protons appear at δ9.0–7.0 ppm, with fluorine coupling (e.g., J = 8–10 Hz for meta-fluorine). NH protons in imidazo rings show singlets at δ3.0–3.5 ppm .
  • ¹³C NMR : Fluorinated carbons resonate at δ150–160 ppm (C-F coupling). Carbonyl groups (e.g., esters) appear at δ165–170 ppm .
  • FT-IR : C-F stretches at 1100–1200 cm⁻¹; carbonyl absorptions at 1720–1730 cm⁻¹ .

Q. What solvent systems are optimal for purification of 5-Fluoroimidazo[1,2-a]pyridine derivatives?

Methodological Answer: Reverse-phase C18 chromatography with CH₃CN:H₂O (50:50) effectively separates impurities. For crystalline products, recrystallization in ethyl acetate/hexane (1:2) yields high-purity solids (e.g., 99% purity for compound 5a) . Precipitated products in ethanol can be filtered directly without column chromatography .

Advanced Research Questions

Q. How do reaction conditions influence competing intermolecular vs. intramolecular pathways in fluorinated imidazo[1,2-a]pyridine synthesis?

Methodological Answer:

  • Solvent nucleophilicity : Low-nucleophilicity solvents (e.g., tert-butanol) favor intramolecular cyclization over nucleophilic attack, reducing dimerization .
  • Microwave vs. conventional heating : Microwave irradiation accelerates reaction kinetics, minimizing side reactions (e.g., 10-minute reactions vs. 24-hour conventional heating) .
  • Catalyst loading : In(OTf)₃ at 5 mol% drives β-carboline conjugate formation, while excess catalyst promotes byproducts .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antitumor derivatives?

Methodological Answer:

  • Systematic substituent screening : Vary C-3 and C-8 positions (e.g., acetyl, trifluoromethyl) and assess cytotoxicity via MTT assays. For example, compound 10a shows IC₅₀ = 20 μM against Hep-2 cells, while methyl-substituted 10b drops to IC₅₀ = 14 μM .
  • Cross-validation : Compare SAR across cell lines (e.g., HepG2, MCF-7) to identify scaffold-specific vs. cell-specific effects .

Q. How can radical functionalization expand the pharmacological utility of 5-Fluoroimidazo[1,2-a]pyridines?

Methodological Answer:

  • C–H activation : Use Ru(bpy)₃²⁺/visible light to introduce difluoroalkyl groups at C3, achieving >80% yield .
  • Metal-free oxidation : Persulfate-mediated radical trifluoromethylation at C8 enhances metabolic stability .
  • Photoredox catalysis : Synthesize aryl-substituted derivatives for anti-inflammatory testing (e.g., IC₅₀ = 1.2 μM in TNF-α inhibition) .

Propriétés

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2.ClH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQIOSYZRVPCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621316
Record name 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198896-14-9
Record name 5-Fluoroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the black liquid 5-fluoroimidazo[1,2-a]pyridine (650 mg) was added conc. hydrochloric acid (5 mL). The mixture was concentrated, which was crystallized from a mixture of ethanol, THF and ethyl acetate (10 mL:50 mL:200 mL) to afford 5-fluoroimidazo[1,2-a]pyridine monohydrochloride as a powdery product (690 mg, yield 83%).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Yield
83%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.